3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde
Overview
Description
“3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” involves various methods . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Molecular Structure Analysis
The molecular structure of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” includes a pyridine ring, a trifluoromethyl group, and a methyl group . The InChI code is1S/C8H6F3NO/c1-5-2-6 (4-13)3-12-7 (5)8 (9,10)11/h2-4H,1H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” include a molecular weight of 189.14 . It is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Reactions
3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde has been explored in various chemical synthesis and reaction studies. Gajdoš et al. (2006) reported on Knoevenagel condensations of a similar compound, 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, with compounds containing active methyl or methylene groups, highlighting its potential in creating diverse chemical structures under both microwave irradiation and classical conditions (Gajdoš, Miklovič, & Krutošíková, 2006).
Heterocyclic Compound Synthesis
In another study, Palka et al. (2014) described the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, demonstrating the reactivity of similar carbaldehyde structures in forming complex heterocyclic compounds, which are valuable in medicinal chemistry (Palka et al., 2014).
Schiff Base Preparations
Gangadasu et al. (2002) discussed the preparation of imines from 2-chloro-5-methylpyridine-3-carbaldehyde, a structurally similar compound, indicating the role of such carbaldehydes in Schiff base chemistry, which has applications in creating biologically active molecules and pesticides (Gangadasu, Raju, & Rao, 2002).
Coordination Chemistry
Vichi and Krumholz (1975) studied the dissociation kinetics of tris(pyridine-2-carbaldehyde) complexes, illustrating the significance of pyridine-carbaldehyde derivatives in coordination chemistry and their potential applications in catalysis and materials science (Vichi & Krumholz, 1975).
Sensor Applications
Ganjali et al. (2007) utilized a derivative of pyridine-2-carbaldehyde in creating a membrane sensor for Er(III) ions, showcasing the use of carbaldehyde derivatives in sensor technology, particularly in ion detection and quantification (Ganjali et al., 2007).
Molecular Synthesis
Reddy et al. (2020) demonstrated the synthesis of functionalized products using 3-methylheteroarene carbaldehydes, highlighting the utility of such compounds in creating diverse molecular structures, which is crucial in pharmaceutical and synthetic organic chemistry (Reddy, Shaikh, & Bhat, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(4-13)3-12-7(5)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWUCCZJOKXKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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